(S)-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethanol hydrochloride
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Overview
Description
(S)-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethanol hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. The presence of the tert-butyl group and the chiral center makes it an interesting molecule for studying stereochemistry and its effects on biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethanol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-tert-butylbenzaldehyde and methylamine.
Formation of the Intermediate: The aldehyde group of 4-tert-butylbenzaldehyde reacts with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Chiral Resolution: The resulting amine is resolved into its enantiomers using a chiral resolving agent.
Hydrochloride Formation: The desired enantiomer is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
(S)-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethanol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules.
Biological Studies: It is used to study the effects of chirality on biological activity.
Industrial Applications: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethanol hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. The presence of the chiral center can influence the binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
®-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethanol hydrochloride: The enantiomer of the compound.
2-(4-(tert-Butyl)phenyl)ethanol: Lacks the methylamino group.
2-(4-(tert-Butyl)phenyl)-2-aminoethanol: Lacks the methyl group.
Uniqueness
(S)-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethanol hydrochloride is unique due to its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. The presence of the tert-butyl group also adds steric hindrance, affecting its interactions with other molecules.
Properties
IUPAC Name |
(2S)-2-(4-tert-butylphenyl)-2-(methylamino)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-13(2,3)11-7-5-10(6-8-11)12(9-15)14-4;/h5-8,12,14-15H,9H2,1-4H3;1H/t12-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQNRKHRWIQQPV-UTONKHPSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CO)NC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@@H](CO)NC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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